molecular formula C16H13NO B13778060 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 1349715-97-4

[3-(Isoquinolin-1-yl)phenyl]methanol

Cat. No.: B13778060
CAS No.: 1349715-97-4
M. Wt: 235.28 g/mol
InChI Key: DBHNUOWVONUFLT-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)benzyl alcohol is an organic compound that features a quinoline ring attached to a benzyl alcohol group Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . Once the quinoline ring is formed, it can be further functionalized to introduce the benzyl alcohol group through various organic reactions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are carefully selected to ensure efficient and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Quinolin-2-yl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may modulate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-2-yl)benzyl alcohol is unique due to the presence of both the quinoline ring and the benzyl alcohol group. This combination allows for diverse chemical reactivity and potential applications in various fields. The benzyl alcohol group can be further functionalized, providing opportunities for the development of new compounds with enhanced properties.

Properties

CAS No.

1349715-97-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-isoquinolin-1-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2

InChI Key

DBHNUOWVONUFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO

Origin of Product

United States

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